molecular formula C20H20Cl2O3 B8572177 Bis[4-(2-chloro-2-methyl-propionyl)-phenyl] ether CAS No. 649757-85-7

Bis[4-(2-chloro-2-methyl-propionyl)-phenyl] ether

Cat. No. B8572177
M. Wt: 379.3 g/mol
InChI Key: XKOZHBBSXLGNKA-UHFFFAOYSA-N
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Patent
US07723397B2

Procedure details

208.0 g (1.56 mol) of 30% NaOH and 208 ml of deionised water and 205.7 g of methanol are combined. The temperature rises to approximately 36° C. The mixture is then heated to 50° C. using an oil bath. While stirring well, 249.5 g (0.65 mol tq) of the crude product bis[4-(2-chloro-2-methyl-propionyl)-phenyl] ether from the chlorination reaction, dissolved while warm with 230 ml of toluene and with 102.8 g of methanol, are then added dropwise in the course of approximately one hour. The internal temperature slowly rises to 55-60° C. The alkaline mixture (approximately pH 12) is then stirred for approximately from two to three hours at 55-60° C. The conversion is checked using a GC sample and using a 1H-NMR sample. The mixture is then cooled to 50° C. and adjusted to a pH of approximately 1-2 by the dropwise addition of approximately 68 g of 16% hydrochloric acid. The colour of the emulsion changes from a strong yellow to yellow. The mixture is subsequently stirred for approximately 30-60 minutes. When the hydrolysis is complete, the reaction mixture is rendered neutral with a small amount of dilute sodium hydroxide solution. The two phases are separated at approximately 50° C. in a separating funnel. 200 ml of water are added to the organic phase, which is stirred and separated off again. The warm organic phase is partially concentrated (approximately 100 ml) using a rotary evaporator in order to remove residual methanol and water. It is then diluted with 660 ml of warm toluene. The solution is seeded at 45° C. and is cooled later, after crystallisation. The thick suspension is filtered and washed with toluene. The white crystals, bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether, are dried in vacuo. 190.5 g of white crystals, which melt at 97.2-97.6° C., are obtained. In the 1H-NMR spectrum, the product 1,2-bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether is isomerically pure.
Name
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
205.7 g
Type
solvent
Reaction Step Two
Name
Quantity
208 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
68 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,2-bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
102.8 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH2:3].Cl[C:5]([CH3:28])([CH3:27])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22](Cl)([CH3:24])[CH3:23])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[O:7].Cl>CO.C1(C)C=CC=CC=1>[OH:1][C:5]([CH3:28])([CH3:27])[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22]([OH:3])([CH3:24])[CH3:23])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
208 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
205.7 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
208 mL
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(C(C)(C)Cl)=O)(C)C
Step Five
Name
Quantity
68 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
1,2-bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
102.8 g
Type
solvent
Smiles
CO
Name
Quantity
230 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
While stirring well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to approximately 36° C
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
are then added dropwise in the course of approximately one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
slowly rises to 55-60° C
STIRRING
Type
STIRRING
Details
The alkaline mixture (approximately pH 12) is then stirred for approximately from two to three hours at 55-60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 50° C.
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for approximately 30-60 minutes
Duration
45 (± 15) min
CUSTOM
Type
CUSTOM
Details
The two phases are separated at approximately 50° C. in a separating funnel
ADDITION
Type
ADDITION
Details
200 ml of water are added to the organic phase, which
STIRRING
Type
STIRRING
Details
is stirred
CUSTOM
Type
CUSTOM
Details
separated off again
CONCENTRATION
Type
CONCENTRATION
Details
The warm organic phase is partially concentrated (approximately 100 ml)
CUSTOM
Type
CUSTOM
Details
a rotary evaporator in order
CUSTOM
Type
CUSTOM
Details
to remove residual methanol and water
ADDITION
Type
ADDITION
Details
It is then diluted with 660 ml of warm toluene
CUSTOM
Type
CUSTOM
Details
is seeded at 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
is cooled later
CUSTOM
Type
CUSTOM
Details
after crystallisation
FILTRATION
Type
FILTRATION
Details
The thick suspension is filtered
WASH
Type
WASH
Details
washed with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white crystals, bis[4-(2-hydroxy-2-methyl-propionyl)-phenyl] ether, are dried in vacuo
CUSTOM
Type
CUSTOM
Details
melt at 97.2-97.6° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
OC(C(=O)C1=CC=C(C=C1)OC1=CC=C(C=C1)C(C(C)(C)O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.